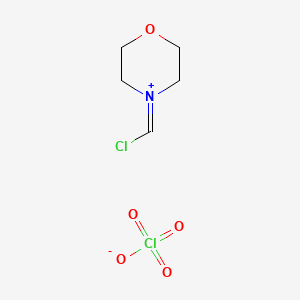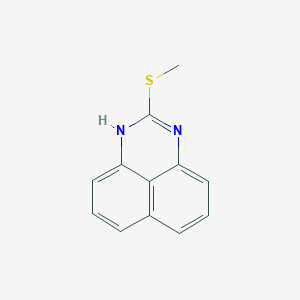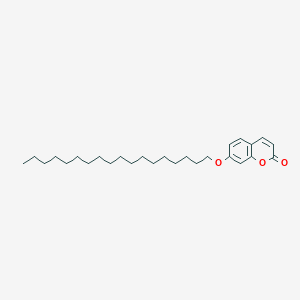
2H-1-Benzopyran-2-one, 7-(octadecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is a derivative of benzopyran, a polycyclic organic compound. This compound is characterized by the presence of an octadecyloxy group at the 7th position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with octadecyloxy halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the octadecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(octadecyloxy)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions contribute to its biological effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methyl-: A benzopyran derivative with a methyl group at the 7th position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: A derivative with a diethylamino group at the 7th position.
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin derivative with a hydroxyl group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-(octadecyloxy)- is unique due to the presence of the long octadecyloxy chain, which imparts distinct physicochemical properties and biological activities. This long alkyl chain can enhance the compound’s lipophilicity, membrane permeability, and interaction with lipid bilayers, making it suitable for specific applications in drug delivery and material science.
Propriétés
Numéro CAS |
90741-64-3 |
|---|---|
Formule moléculaire |
C27H42O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
7-octadecoxychromen-2-one |
InChI |
InChI=1S/C27H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-25-20-18-24-19-21-27(28)30-26(24)23-25/h18-21,23H,2-17,22H2,1H3 |
Clé InChI |
IZYWGMYGFTUXGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


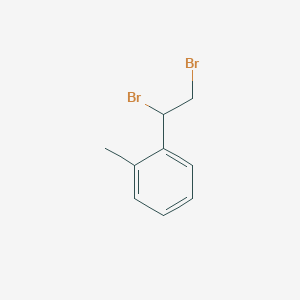
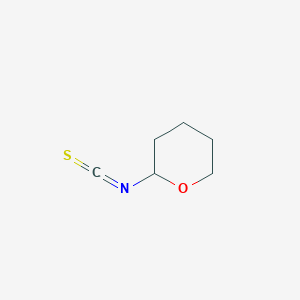
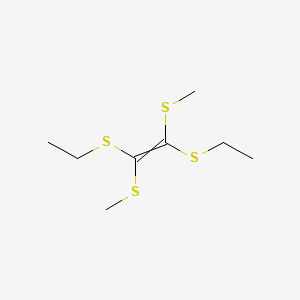
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
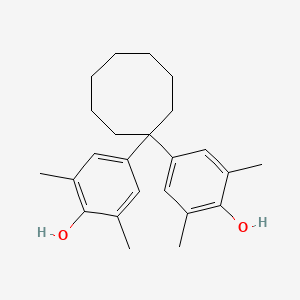
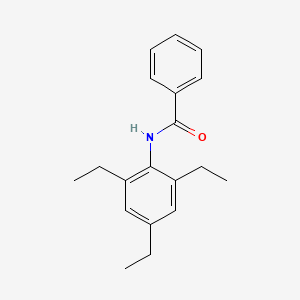
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
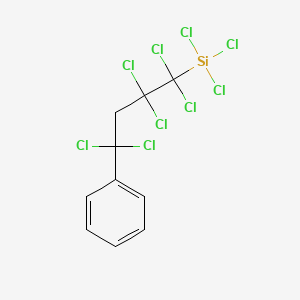

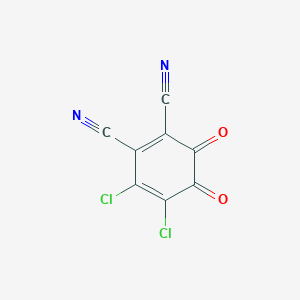
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
